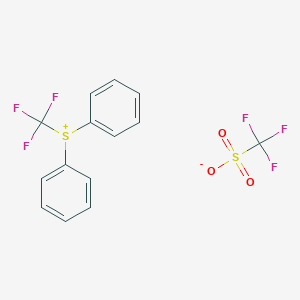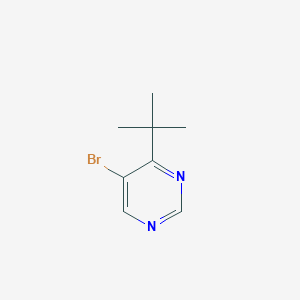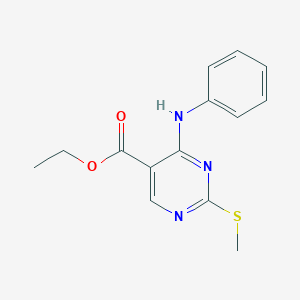
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent in the treatment of various diseases. In
Applications De Recherche Scientifique
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes, such as the enzyme dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibiting this enzyme can lead to the suppression of cell growth and the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole involves its ability to bind to and inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase. This inhibition leads to the suppression of cell growth and the treatment of various diseases, as mentioned earlier. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of dihydroorotate dehydrogenase and other enzymes, leading to the suppression of cell growth. In vivo studies have shown that this compound can reduce inflammation and may have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole in lab experiments is its ability to act as a potent inhibitor of certain enzymes, making it useful for studying enzyme function and inhibition. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful for studying the immune system and inflammation. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its effects on other enzymes and biochemical pathways, which may lead to the discovery of new drug targets and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
Propriétés
Numéro CAS |
126572-12-1 |
|---|---|
Nom du produit |
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole |
Formule moléculaire |
C5H3ClF3NO |
Poids moléculaire |
185.53 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 |
Clé InChI |
SOMUAVBXOGLMIQ-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1C(F)(F)F)CCl |
SMILES canonique |
C1=C(ON=C1C(F)(F)F)CCl |
Synonymes |
5-ChloroMethyl-3-trifluoroMethyl-isoxazole |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



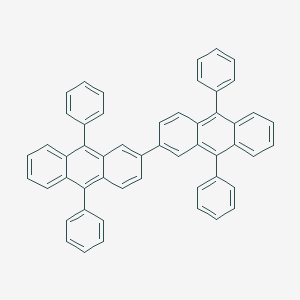
![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
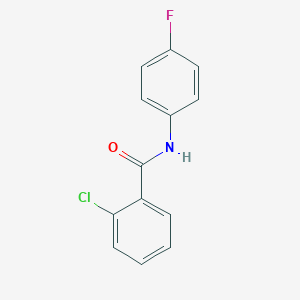
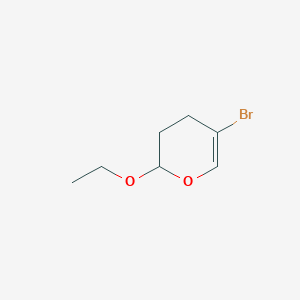

![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)

